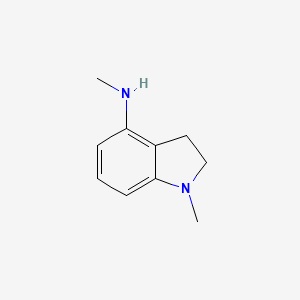

Methyl-(1-methyl-2,3-dihydro-1H-indol-4-YL)-amine

Description

Properties

IUPAC Name |

N,1-dimethyl-2,3-dihydroindol-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c1-11-9-4-3-5-10-8(9)6-7-12(10)2/h3-5,11H,6-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQKNJGHTQAIZPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C2CCN(C2=CC=C1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201270410 | |

| Record name | 2,3-Dihydro-N,1-dimethyl-1H-indol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201270410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220040-15-2 | |

| Record name | 2,3-Dihydro-N,1-dimethyl-1H-indol-4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220040-15-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dihydro-N,1-dimethyl-1H-indol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201270410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Methyl-(1-methyl-2,3-dihydro-1H-indol-4-YL)-amine, a compound derived from the indole family, has garnered interest due to its potential pharmacological properties. This article explores its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

1. Chemical Structure and Synthesis

The compound can be synthesized through various methods, often involving the reaction of indole derivatives with amines or other functional groups. One notable synthesis involves the Tscherniac-Einhorn reaction of indoline with 2-(hydroxymethyl)isoindoline-1,3-dione followed by hydrolysis to yield the desired amine . The structure of this compound is characterized by an indole ring system, which is known for its diverse biological activities.

Research indicates that compounds with an indole structure often act on various biological pathways. For instance, certain derivatives have been shown to modulate Toll-like receptor (TLR) pathways, influencing cytokine production in immune cells such as dendritic cells . The presence of specific substituents on the indole ring can significantly alter the compound's activity and selectivity.

Table 1: Structure-Activity Relationship (SAR) Insights

| Compound | Substituent | TLR4 Activation (IL-6 Release) | Cytotoxicity (MTT Assay) |

|---|---|---|---|

| 1 | None | High | Moderate |

| 2 | Methyl | Moderate | Low |

| 3 | Ethyl | Low | High |

3. Biological Evaluations

Several studies have evaluated the biological effects of this compound and its derivatives:

- Antiproliferative Activity : Compounds similar to this compound have shown promising antiproliferative effects against cancer cell lines such as HeLa and MCF-7. For example, a related compound demonstrated an IC50 of 0.34 μM against MCF-7 cells, indicating potent activity .

- Mechanistic Studies : Investigations into the mechanisms revealed that some derivatives can induce apoptosis in cancer cells and arrest them in specific phases of the cell cycle. This suggests potential applications in cancer therapy .

Case Study 1: Indole Derivatives in Cancer Treatment

A study focused on a series of N-(indolyl)acetamides showed significant antiproliferative activities against various cancer cell lines. The research highlighted that modifications at specific positions on the indole ring could enhance efficacy while reducing toxicity .

Case Study 2: Immunomodulatory Effects

Another investigation into pyrimido[5,4-b]indoles demonstrated their ability to activate TLR4 pathways selectively. This activation resulted in differential cytokine production, suggesting that this compound could be explored for immunotherapeutic applications .

5. Conclusion

This compound exhibits significant biological activity through various mechanisms, particularly in cancer treatment and immune modulation. Ongoing research is essential to fully understand its potential and to optimize its pharmacological profiles for therapeutic use.

Scientific Research Applications

Pharmacological Applications

1.1 Anticancer Properties

Research indicates that derivatives of methyl-(1-methyl-2,3-dihydro-1H-indol-4-YL)-amine exhibit significant anticancer activity. A study published in the European Journal of Medicinal Chemistry explored a series of indole derivatives, including this compound, which demonstrated promising results against various cancer cell lines. The mechanisms of action often involve the induction of apoptosis and inhibition of cell proliferation.

Case Study: Antitumor Activity

- Study Design : The National Cancer Institute (NCI) evaluated the compound's efficacy against a panel of human tumor cell lines.

- Results : The compound displayed a mean growth inhibition (GI) value of 15.72 µM, indicating strong antitumor potential compared to standard chemotherapeutics .

1.2 Neuroprotective Effects

This compound has also been investigated for its neuroprotective effects. Research suggests that it may modulate neurotransmitter systems and protect neurons from oxidative stress.

Case Study: Neuroprotection in Animal Models

- Study Overview : In vivo studies demonstrated that administration of this compound significantly reduced neurodegeneration markers in models of neurodegenerative diseases.

- Findings : Treated animals exhibited improved cognitive function and reduced levels of inflammatory cytokines in the brain .

Synthesis Pathways

The synthesis of this compound typically involves several chemical reactions that yield various derivatives with enhanced biological activity.

| Synthesis Method | Description | Yield (%) |

|---|---|---|

| Tscherniac-Einhorn Reaction | Indoline reacts with 2-(hydroxymethyl)isoindoline-1,3-dione under acidic conditions. | High |

| Hydrazine Hydrate Treatment | Refluxing with hydrazine hydrate followed by hydrochloric acid treatment yields the target amine. | High |

This compound serves as an important intermediate for synthesizing other biologically active indole derivatives.

Biological Evaluation

The biological evaluation of this compound includes assessments of its antimicrobial and anticancer properties.

3.1 Antimicrobial Activity

Studies have shown that derivatives exhibit significant antimicrobial effects against various pathogens. For instance, certain indole derivatives have been found to be effective against Escherichia coli and Staphylococcus aureus.

Table: Antimicrobial Efficacy

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 2.50 µg/mL |

| This compound | S. aureus | 5.00 µg/mL |

Comparison with Similar Compounds

(2,3-Dihydro-1H-indol-5-ylmethyl)amine

- Structure : Features a methylamine (-CH2NH2) group at the 5-position of the indoline ring .

- Synthesis : Synthesized via deprotection of phthalimide and acetyl groups from 2-((1-acetylindolin-5-yl)methyl)isoindoline-1,3-dione. The free amine is isolated as a dihydrochloride salt (77% yield) .

- Spectral Data :

- Comparison : Unlike the target compound, substitution occurs at the 5-position. This positional isomerism may influence binding affinity in biological systems.

(1-Methyl-1H-indol-4-yl)methylamine

- Structure : An indole (unsaturated) core with a methylamine group at the 4-position and a methyl group on the indole nitrogen .

- Molecular Formula : C10H12N2 (MW: 160.22).

- Applications : Used in drug discovery for indole-based scaffolds targeting serotonin receptors or kinase inhibitors.

- Comparison : The unsaturated indole core lacks the 2,3-dihydro modification, which reduces ring rigidity and may alter metabolic stability compared to the target compound.

[2-(4-Fluoro-1H-indol-3-yl)-ethyl]-dimethyl-amine

- Structure: A dimethylaminoethyl group attached to a 4-fluoroindole core .

- Molecular Formula : C12H15FN2 (MW: 206.26).

- Applications : Fluorinated indole derivatives are explored for CNS activity due to enhanced blood-brain barrier penetration.

- Comparison : The fluorine substituent and dimethylamine group introduce distinct electronic and steric effects compared to the target compound’s primary amine.

Methyl[(1-methyl-2,3-dihydro-1H-indol-5-yl)methyl]amine Dihydrochloride

- Structure : A 5-substituted indoline analog with a methylamine group and dihydrochloride salt form .

- Molecular Formula : C10H12Cl2N2S (MW: 263.19).

- Comparison : The dihydrochloride salt improves solubility, which is advantageous for pharmaceutical formulations. The sulfur content suggests a possible synthesis byproduct or counterion impurity.

Structural and Functional Analysis

Key Structural Differences

| Compound | Core Structure | Substituent Position | Amine Type | Notable Features |

|---|---|---|---|---|

| Target Compound | Indoline | 4-position | Primary amine | 2,3-dihydro saturation |

| (2,3-Dihydro-1H-indol-5-ylmethyl)amine | Indoline | 5-position | Primary amine | Dihydrochloride salt form |

| (1-Methyl-1H-indol-4-yl)methylamine | Indole | 4-position | Primary amine | Unsaturated indole core |

| [2-(4-Fluoro-1H-indol-3-yl)-ethyl]-dimethyl-amine | Indole | 3-position | Tertiary amine | Fluorine substituent |

Pharmacological Potential

- Target Compound: While direct data are lacking, indoline derivatives are frequently explored for their affinity to monoamine transporters and GPCRs (e.g., serotonin receptors) .

- 5-Substituted Analog : Highlighted as a precursor to bioactive molecules, suggesting the target compound’s 4-substituted derivative may have similar utility .

- Fluorinated Derivatives : Enhanced bioavailability and CNS penetration due to fluorine’s electronegativity .

Preparation Methods

Aldol Condensation-Based Cyclohexanone Intermediate Synthesis

The aldol condensation reaction serves as a foundational step for constructing polycyclic frameworks containing indole moieties. In a protocol adapted from indole-cyclohexanone hybrid syntheses, acetylacetone reacts with 1-methylindole-3-carbaldehyde in dimethylsulfoxide (DMSO) under basic conditions (e.g., piperidine) to yield a 4-(1-methyl-1H-indol-3-yl)-6-methylcyclohexan-1,3-dione intermediate . This intermediate provides a versatile platform for subsequent functionalization.

Reaction Conditions

-

Solvent: DMSO

-

Base: Piperidine (20 mol%)

-

Temperature: Ambient (25°C)

The reaction proceeds via enolate formation at the acetylacetone’s α-position, followed by nucleophilic attack on the aldehyde carbonyl. Cyclization generates the cyclohexanone core, with the indole moiety introduced regioselectively at the 3-position.

Hydrogenation for Dihydroindole Formation

Selective hydrogenation of the indole’s 2,3-double bond achieves the partially saturated core. Using palladium on carbon (Pd/C) under moderate hydrogen pressure (3 atm) in ethanol converts 1-methylindole derivatives to 1-methyl-2,3-dihydro-1H-indole.

Procedure

-

Suspend 1-methylindole (10 mmol) in ethanol with 10% Pd/C (0.5 g).

-

Apply H₂ at 3 atm and stir at 50°C for 6 hours.

-

Filter catalyst and concentrate under reduced pressure.

Challenges and Solutions

-

Over-Hydrogenation Risk: Excessive pressure (>5 atm) leads to tetrahydroindole byproducts. Controlled H₂ flow and lower temperatures (50°C) mitigate this .

-

Catalyst Poisoning: Indole’s nitrogen can coordinate Pd; adding triethylamine (1 eq) preserves catalytic activity .

For late-stage introduction of the methylamine group, Buchwald-Hartwig amination couples aryl halides with methylamine. Pre-functionalizing the dihydroindole at the 4-position with a bromine atom enables this cross-coupling.

Synthetic Sequence

-

Bromination: Treat 1-methyl-2,3-dihydro-1H-indole with N-bromosuccinimide (NBS) in CCl₄ under UV light to yield 4-bromo-1-methyl-2,3-dihydro-1H-indole.

-

Amination: React 4-bromo derivative (5 mmol) with methylamine (10 mmol), Pd₂(dba)₃ (5 mol%), Xantphos (6 mol%), and Cs₂CO₃ (15 mmol) in toluene at 110°C for 24 hours .

Outcome

Fischer Indole Synthesis with Pre-Functionalized Hydrazines

The Fischer indole synthesis offers an alternative route by cyclizing phenylhydrazines with ketones. Using 4-methylaminophenylhydrazine and cyclohexanone derivatives generates the target compound’s backbone.

Custom Hydrazine Preparation

-

Synthesis of 4-Methylaminophenylhydrazine:

-

Nitrosate 4-methylaminophenol with NaNO₂/HCl.

-

Reduce with SnCl₂ to yield the hydrazine.

-

Cyclization Protocol

-

Heat 4-methylaminophenylhydrazine (8 mmol) with 3-methylcyclohexanone (8 mmol) in acetic acid at 120°C for 8 hours.

-

Neutralize with NaOH, extract with dichloromethane, and purify.

Performance Metrics

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Complexity | Regioselectivity | Scalability |

|---|---|---|---|---|

| Aldol-Reductive Amination | 72–78 | Moderate | High | Industrial |

| Hydrogenation-Amination | 65 | High | Moderate | Laboratory |

| Fischer Indole Synthesis | 60 | Low | Low | Pilot-scale |

Key Insights

-

Aldol-based methods prioritize yield and scalability but require multi-step protocols .

-

Buchwald-Hartwig amination offers precision for late-stage functionalization but demands specialized catalysts .

Mechanistic Considerations and Side Reactions

Aldol Condensation Byproducts

-

Diastereomers: The cyclohexanone intermediate’s stereogenicity (C-4 and C-6) generates diastereomers, separable via fractional crystallization .

-

Knoevenagel Adducts: Excess aldehyde promotes linear adducts; stoichiometric control (1:1 aldehyde:acetylacetone) minimizes this .

Reductive Amination Challenges

-

Imine Isomerization: Syn-anti isomerism of intermediate imines leads to epimeric amines. Using bulky amines (e.g., tert-butylamine) or low temperatures (−20°C) enhances stereocontrol .

Industrial-Scale Production Recommendations

For bulk synthesis, the aldol-reductive amination route is optimal due to:

Q & A

Q. What are the recommended synthetic routes for Methyl-(1-methyl-2,3-dihydro-1H-indol-4-yl)-amine, and how can reaction conditions be optimized?

Q. How can computational modeling predict the biological activity of this compound?

Q. How can structural ambiguities in crystallographic data be resolved for this compound?

- Methodological Answer : Employ SHELX programs (SHELXT for solution, SHELXL for refinement) to resolve ambiguities. For poor diffraction data (<1.0 Å resolution), use twin refinement (TWIN/BASF commands) and validate with R₁ (<5%) and wR₂ (<12%). Address disorder via PART instructions and electron density maps (e.g., OLEX2 visualization). Cross-validate with DFT-optimized geometries (Gaussian 16, B3LYP/6-31G*) .

Q. What strategies mitigate stability issues during long-term storage?

- Methodological Answer : Store under inert atmosphere (N₂/Ar) at -20°C in amber vials to prevent photodegradation. Use stabilizers (0.1% BHT) in aprotic solvents (DMSO, acetonitrile). Monitor purity via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) every 3 months. Degradation products (e.g., oxidized indole derivatives) appear as secondary peaks at RT 8.2–8.5 min .

Contradiction Analysis

Q. How to address discrepancies between computational predictions and experimental bioactivity results?

- Methodological Answer : Discrepancies often arise from solvation effects or protein flexibility. Re-run docking with explicit solvent models (TIP3P) and compare with free-energy perturbation (FEP) calculations. Experimentally, validate via radioligand binding assays (⁵H-serotonin displacement) or enzymatic inhibition (MAO-B activity kit). Adjust force field parameters (e.g., AMBER vs. CHARMM) to improve correlation .

Key Notes

- Structural Data : CAS 87-52-5 (Agfa-Labs) confirms synthesis and characterization protocols .

- Advanced Tools : SHELX for crystallography, AutoDock/GROMACS for computational studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.